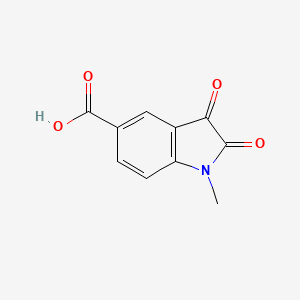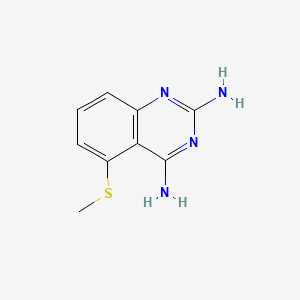
3-(Hex-1-YN-1-YL)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hex-1-YN-1-YL)isoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. Isoquinolines are known for their wide range of biological activities and are found in many natural alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline and its derivatives has been extensively studied. One common method involves the Bischler-Napieralski synthesis, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This amide is then heated with phosphorus pentoxide in pyridine to yield 3,4-dihydroisoquinoline, which upon oxidation with palladium or selenium, produces isoquinoline .
Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal as starting materials. Cyclization under acidic conditions leads to the formation of isoquinolines .
Industrial Production Methods
Industrial production of isoquinoline often involves the extraction from coal tar, where it is found in small quantities. The extracted isoquinoline can then be purified and used as a precursor for various chemical syntheses .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hex-1-YN-1-YL)isoquinoline undergoes several types of chemical reactions, including:
Oxidation: Oxidation with peracetic acid gives the N-oxide.
Reduction: Mild reduction with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline.
Substitution: Isoquinoline undergoes electrophilic substitution at C-5 and C-8 positions.
Common Reagents and Conditions
Common reagents used in these reactions include peracetic acid for oxidation, tin and hydrochloric acid for mild reduction, and hydrogen with a platinum catalyst for catalytic reduction .
Major Products
The major products formed from these reactions include N-oxide, pyridine-3,4-dicarboxylic acid, 1,2,3,4-tetrahydroisoquinoline, and decahydroisoquinoline .
Applications De Recherche Scientifique
3-(Hex-1-YN-1-YL)isoquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Hex-1-YN-1-YL)isoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can act on the nervous system, exhibiting effects such as analgesia and sedation. They interact with neurotransmitter receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Hex-1-YN-1-YL)isoquinoline include quinoline, pyridine, and other isoquinoline derivatives .
Uniqueness
What sets this compound apart from other similar compounds is its unique structure, which combines the isoquinoline core with a hex-1-yn-1-yl substituent. This structural modification can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
70437-13-7 |
|---|---|
Formule moléculaire |
C15H15N |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
3-hex-1-ynylisoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-3-4-5-10-15-11-13-8-6-7-9-14(13)12-16-15/h6-9,11-12H,2-4H2,1H3 |
Clé InChI |
UAQFEFHDCUNIDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1=CC2=CC=CC=C2C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


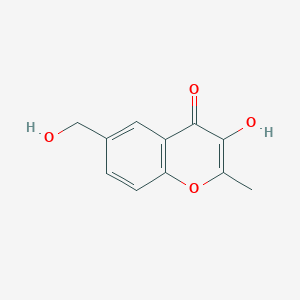




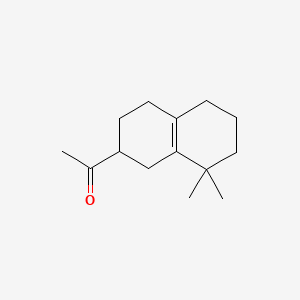


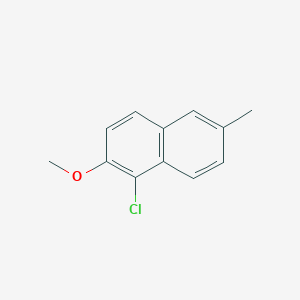
![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
![3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B11894884.png)
